Yttrium(III) nitrate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Yttrium-based Materials

Yttrium(III) nitrate tetrahydrate serves as a readily available and highly water-soluble source of Yttrium (Y) for the synthesis of various Yttrium-based materials. These materials find applications in diverse fields, including:

- Nanoparticles: Through techniques like co-precipitation, Yttrium(III) nitrate tetrahydrate allows researchers to synthesize Yttrium oxide (Y₂O₃) nanoparticles with desired properties for applications in catalysis, electronics, and energy conversion [].

- Functional Ceramics: Doping Yttrium into other ceramics using Yttrium(III) nitrate tetrahydrate alters their electrical, optical, and mechanical properties. This enables the development of materials for solid-state electrolytes, fuel cells, and optical devices [, ].

Catalyst for Organic Synthesis

Yttrium(III) nitrate tetrahydrate exhibits catalytic activity in various organic reactions. Notably:

- Biginelli Reaction: This reaction allows the synthesis of heterocyclic compounds like pyrimidin-2-ones, crucial building blocks for pharmaceuticals and other functional molecules. Yttrium(III) nitrate tetrahydrate can be a reusable catalyst for this reaction, promoting its environmental sustainability [].

- Supramolecule Synthesis: Yttrium(III) nitrate tetrahydrate has shown potential as a catalyst for the synthesis of various supramolecules, including calix[4]resorcinarenes and other organic frameworks. These structures hold promise in areas like drug delivery and sensor technology [].

Yttrium(III) nitrate tetrahydrate is an inorganic compound with the chemical formula Y(NO₃)₃·4H₂O. It is a crystalline salt that appears as a white to pale yellow solid and is highly soluble in water. The compound consists of yttrium cations and nitrate anions, combined with four molecules of water, which contribute to its hydration properties. Yttrium(III) nitrate tetrahydrate is primarily used as a precursor for various yttrium-containing materials and is known for its role in applications across multiple fields, including electronics and materials science .

- Dehydration Reaction:

Upon heating, yttrium(III) nitrate tetrahydrate loses water molecules:where can vary depending on the temperature. - Thermal Decomposition:

Further heating leads to the decomposition of yttrium(III) nitrate into yttrium oxide:This reaction highlights the compound's utility in producing yttrium oxide, a significant material in various applications.

Yttrium(III) nitrate tetrahydrate can be synthesized through various methods:

- Direct Reaction:

By dissolving yttrium oxide (Y₂O₃) in nitric acid (HNO₃): - Precipitation Method:

Mixing solutions of yttrium salts with ammonium nitrate can precipitate yttrium(III) nitrate tetrahydrate. - Hydrothermal Synthesis:

This method involves reacting yttrium oxide with nitric acid under controlled temperature and pressure conditions to yield high-purity samples.

Yttrium(III) nitrate tetrahydrate has diverse applications:

- Electronics: Used as a precursor for producing superconducting materials and ceramics.

- Catalysis: Serves as a catalyst in various organic synthesis reactions.

- Materials Science: Employed in the preparation of phosphors and luminescent materials.

- Glass Manufacturing: Utilized to enhance the properties of glass products.

Interaction studies involving yttrium(III) nitrate tetrahydrate primarily focus on its solubility and reactivity with other compounds. Its interactions with organic solvents and other metal ions can influence its stability and application potential. Research indicates that yttrium compounds can form complexes with various ligands, enhancing their utility in catalysis and material synthesis .

Several compounds are similar to yttrium(III) nitrate tetrahydrate, each possessing unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Yttrium(III) chloride | YCl₃ | More soluble in organic solvents; used in ceramics. |

| Yttrium(III) sulfate | Y₂(SO₄)₃ | Used in phosphors; less soluble than nitrates. |

| Yttrium(III) acetate | C₄H₆O₆Y | Used in organic synthesis; more volatile than nitrates. |

| Yttrium(III) hydroxide | Y(OH)₃ | Precipitated form; used for producing yttria. |

Yttrium(III) nitrate tetrahydrate is unique due to its high solubility and ability to act as a precursor for various advanced materials, particularly in electronics and superconductivity applications .

| Property | Value |

|---|---|

| Chemical Formula | Y(NO₃)₃·4H₂O |

| Molecular Weight | 346.98 g/mol |

| Appearance | White crystals or powder |

| Density | 2.682 g/cm³ |

| Solubility in Water | Highly soluble |

| Purity Grades Available | 99%, 99.9%, 99.99%, 99.999% |

| CAS Number | 13773-69-8 |

| EC Number | 233-802-6 |

| Hazard Classification | Oxidizer, Irritant |

Synthesis and Preparation Methodologies

Traditional Synthesis Approaches

The most common method for preparing yttrium(III) nitrate tetrahydrate is the direct reaction of yttrium oxide (Y₂O₃) with nitric acid (HNO₃). The process involves dissolving yttrium oxide in concentrated nitric acid, resulting in the formation of yttrium nitrate, which can then be crystallized as the tetrahydrate upon cooling and evaporation.

Reaction Equation:

$$

Y2O3 + 6HNO3 \rightarrow 2Y(NO3)3 + 3H2O

$$

After the reaction, the solution is concentrated, and upon cooling, yttrium(III) nitrate tetrahydrate crystallizes out.

Advanced Preparation Techniques

a. Homogeneous Precipitation:

Advanced methods may use homogeneous precipitation, where urea or another slow-decomposing base is added to a solution of yttrium nitrate to control the pH and precipitation rate. This technique allows for the synthesis of highly pure and uniform yttrium compounds, which are especially useful as precursors for nanomaterials and ceramics.

b. Solvent Extraction:

For high-purity applications, solvent extraction techniques can be employed. Tributyl phosphate (TBP) is used as an extracting agent to selectively separate yttrium ions from other rare earths, followed by re-precipitation and crystallization as the tetrahydrate.

c. Nanoscale and High-Purity Production:

Yttrium(III) nitrate tetrahydrate can also be prepared as a nanoscale powder or in ultra-high purity forms (up to 99.999%) for advanced research and industrial applications. These forms are often produced by carefully controlled crystallization and purification steps, sometimes involving additional recrystallization or ion-exchange purification.

Purification and Isolation Strategies

a. Recrystallization:

The crude yttrium nitrate solution is filtered to remove insoluble impurities and then subjected to slow evaporation or cooling to induce crystallization of the tetrahydrate. Multiple recrystallization cycles can be performed to enhance purity.

b. Ion Exchange:

Ion-exchange chromatography may be used to further purify yttrium nitrate solutions, especially when trace metal contaminants must be minimized for high-technology applications.

c. Solvent Washing:

After crystallization, the solid product is washed with cold ethanol or acetone to remove residual nitric acid and other soluble impurities, followed by drying under vacuum or in a desiccator to yield the pure tetrahydrate.

Applications and Research Findings

Yttrium(III) nitrate tetrahydrate is widely used as a precursor for:

- Yttrium-based ceramics and superconductors

- Phosphors for LED and display technologies

- Catalysts in organic synthesis and petrochemical processes

- Biomedical materials, including targeted radiotherapy agents

- Analytical reagents for trace element detection

Its high solubility and reactivity with various ligands make it a versatile starting material for synthesizing advanced materials and nanostructures.

Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Yttrium(III) chloride | YCl₃ | More soluble in organic solvents; ceramics precursor |

| Yttrium(III) sulfate | Y₂(SO₄)₃ | Used in phosphors; less soluble than nitrates |

| Yttrium(III) acetate | C₄H₆O₆Y | Used in organic synthesis; more volatile |

| Yttrium(III) hydroxide | Y(OH)₃ | Precipitated form; used for producing yttria |

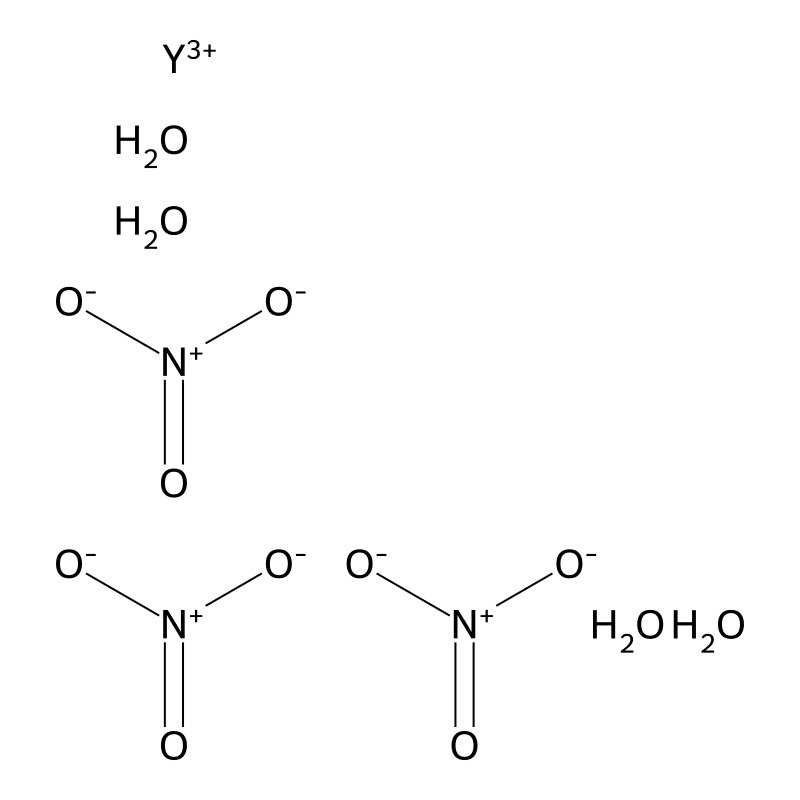

Structural Representation

Summary Table: Yttrium(III) Nitrate Tetrahydrate

| Parameter | Value |

|---|---|

| Chemical Formula | Y(NO₃)₃·4H₂O |

| Molecular Weight | 346.98 g/mol |

| Appearance | White crystalline solid |

| Density | 2.682 g/cm³ |

| Solubility | Highly soluble in water |

| Purity Grades | 99%, 99.9%, 99.99%, 99.999% |

| Common Uses | Ceramics, phosphors, catalysts, research |

| Hazard | Oxidizer, irritant |

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant